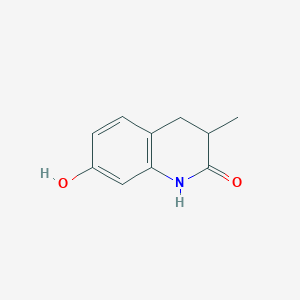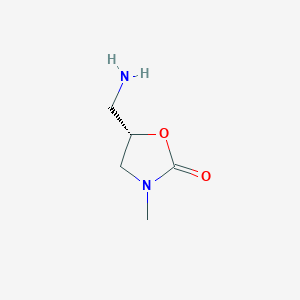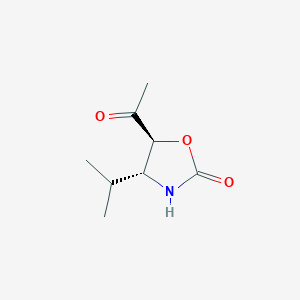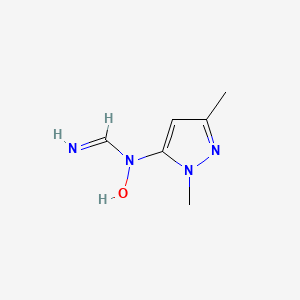
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a methyl ketone in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolinones.
科学研究应用
Chemistry
In chemistry, 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds in the quinolinone family are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry
Industrially, quinolinone derivatives may be used in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed study and experimental validation.
相似化合物的比较
Similar Compounds
Quinolin-2(1H)-one: A parent compound with similar structural features.
3-Methylquinolin-2(1H)-one: A methylated derivative with comparable properties.
7-Hydroxyquinolin-2(1H)-one: A hydroxylated derivative with distinct biological activities.
Uniqueness
7-Hydroxy-3-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinolinone derivatives.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
7-hydroxy-3-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-4-7-2-3-8(12)5-9(7)11-10(6)13/h2-3,5-6,12H,4H2,1H3,(H,11,13) |
InChI 键 |
LZAPEQQGKGRYBD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=C(C=C2)O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)

![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)


![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)

